molecular formula C10H16O B15318432 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol CAS No. 50529-82-3

3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol

Cat. No.: B15318432
CAS No.: 50529-82-3
M. Wt: 152.23 g/mol
InChI Key: RRQIBICVEGYMKJ-UHFFFAOYSA-N
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Description

3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol is an organic compound with the molecular formula C₁₀H₁₄O₂. It is a bicyclic molecule featuring a norbornene ring structure, which is a type of bridged cyclic hydrocarbon. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Hydroboration-Oxidation of Norbornene Derivatives: One common synthetic route involves the hydroboration of norbornene derivatives followed by oxidation. This method typically uses borane (BH₃) as the hydroborating agent and hydrogen peroxide (H₂O₂) as the oxidizing agent.

  • Hydroformylation of Norbornene: Another approach is the hydroformylation of norbornene, which involves the reaction of norbornene with carbon monoxide (CO) and hydrogen (H₂) in the presence of a rhodium-based catalyst.

Industrial Production Methods: In industrial settings, the compound is often produced through catalytic processes that ensure high yield and purity. These methods may involve the use of advanced catalysts and optimized reaction conditions to achieve efficient production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can occur at various positions on the norbornene ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Norbornene-2-carboxylic acid and norbornene-2-aldehyde.

  • Reduction Products: Norbornene-2-ol and norbornene-2-amine.

  • Substitution Products: Various substituted norbornene derivatives.

Scientific Research Applications

3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

  • Industry: It is employed in the production of polymers and other materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism by which 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Norbornene-2-ol: A closely related compound with similar reactivity and applications.

  • Norbornene-2-carboxylic acid:

  • Bicyclo[2.2.2]oct-5-ene-2,3-diol: A compound with a slightly different ring structure but similar chemical properties.

Uniqueness: 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol is unique due to its specific structural features, such as the presence of the norbornene ring, which imparts distinct reactivity and stability compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.

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Properties

CAS No.

50529-82-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]hept-5-enyl)propan-1-ol

InChI

InChI=1S/C10H16O/c11-5-1-2-9-6-8-3-4-10(9)7-8/h3-4,8-11H,1-2,5-7H2

InChI Key

RRQIBICVEGYMKJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)CCCO

Origin of Product

United States

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